(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol
Brand Name: Vulcanchem
CAS No.: 124775-29-7
VCID: VC0175920
InChI: InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8-,10-/m1/s1
SMILES: C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O
Molecular Formula: C10H11FN4O3
Molecular Weight: 254.221

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol

CAS No.: 124775-29-7

Cat. No.: VC0175920

Molecular Formula: C10H11FN4O3

Molecular Weight: 254.221

* For research use only. Not for human or veterinary use.

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol - 124775-29-7

Specification

CAS No. 124775-29-7
Molecular Formula C10H11FN4O3
Molecular Weight 254.221
IUPAC Name (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol
Standard InChI InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8-,10-/m1/s1
Standard InChI Key KIAXDTYQUWFQGP-FDDDBJFASA-N
SMILES C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O

Introduction

Structural Characteristics and Identification

Chemical Structure and Basic Properties

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol belongs to the class of modified nucleosides, specifically fluorinated purine nucleosides. The compound features a purine base attached to a modified ribose sugar with a fluorine substitution at the 4-position. Its molecular formula is C10H11FN4O3, indicating a relatively small molecule with multiple functional groups . The molecular weight of the compound is 254.22 g/mol, as computed by PubChem 2.2 . This fluorinated nucleoside maintains the basic ribofuranose structure characteristic of nucleosides but with strategic modification that alters its biochemical properties.

The molecule's structure can be broken down into two main components:

  • A purine heterocyclic base (9H-purin-9-yl group)

  • A modified ribose sugar (tetrahydrofuran ring with fluorine substitution)

Stereochemistry and Configuration

The stereochemical configuration of the compound is precisely defined in its name with the (2R,3S,4S,5R) designation, indicating specific spatial arrangements at four stereogenic centers . This stereochemical precision is crucial for its potential biological activity, as enzymes and receptors often interact with strict stereochemical requirements. The stereochemistry follows that of natural β-D-ribonucleosides, with the exception of the fluorine modification.

Identification and Registry Information

The compound has been assigned several identifiers in chemical databases:

Table 1: Chemical Identifiers

Identifier TypeValue
PubChem CID77844500
CAS Registry Number124775-29-7
InChIKeyKIAXDTYQUWFQGP-FDDDBJFASA-N
Creation Date in PubChem2014-09-22
Last Modified in PubChem2025-04-05

Several synonyms have been recorded for this compound, including:

  • 9-(3-deoxy-3-fluoro-beta-d-ribofuranosyl)purine

  • 9-(3-Deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-Purine

  • (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol

  • DA-60614

  • F13971

Chemical Properties and Structural Features

Molecular Structure Details

The structure features a purine base (a fused imidazole and pyrimidine ring system) connected via an N-glycosidic bond to the modified ribose sugar. The sugar component is a tetrahydrofuran ring with specific hydroxyl and hydroxymethyl substitutions, along with the characteristic fluorine atom . The SMILES notation for this compound is C1=C2C(=NC=N1)N(C=N2)[C@H]3C@@HO, representing its complex stereochemistry and connectivity .

Fluorine Modification Significance

The incorporation of fluorine into nucleoside structures represents a significant medicinal chemistry strategy. Fluorinated nucleosides generally exhibit improved bioactivity and stability compared to their non-fluorinated counterparts . The fluorine atom's unique properties—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—contribute to increased metabolic stability and altered physicochemical properties of the molecule.

These modifications can lead to several advantages:

  • Enhanced resistance to enzymatic degradation

  • Improved lipophilicity affecting membrane permeability

  • Altered hydrogen bonding capabilities

  • Potential mimicry of natural substrates with modified reactivity

Synthesis Approaches

Challenges in Fluorinated Nucleoside Synthesis

The incorporation of fluorine at specific positions in the ribose ring presents synthetic challenges, particularly in maintaining the desired stereochemistry. Stereoselective fluorination methods, protection-deprotection strategies, and careful control of reaction conditions are typically required to achieve the desired configuration of the final product.

Biological Significance and Applications

Structure-Activity Relationships

The specific position of the fluorine atom at the 4-position of the tetrahydrofuran ring is likely to influence the compound's biological activity. In related compounds, the fluorine substitution affects:

  • The compound's ability to act as a substrate or inhibitor for nucleoside kinases

  • Interactions with target enzymes through altered hydrogen bonding and electronic properties

  • Metabolic stability and resistance to degradative enzymes

  • Conformational preferences that impact recognition by biological macromolecules

Research Context and Comparative Analysis

Comparison with Related Compounds

Table 2: Comparison with Related Fluorinated Nucleosides

CompoundMolecular FormulaKey Structural FeaturePotential Application
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-olC10H11FN4O3Fluorine at 4-position of ribosePotential antiviral/anticancer
(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)tetrahydrofuran-3,4-diolC11H14N4O4SMethylthio group at 6-position of purineNucleoside analog
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-olC11H12FIN4O37-carbapurine moiety with iodinePotential antiherpes activity

Research Gaps and Future Directions

Based on the available search results, several research gaps can be identified:

  • Detailed pharmacological profiling of the compound's biological activities

  • Structure-activity relationship studies comparing various fluorinated purine nucleosides

  • Optimization of synthetic routes for improved yield and stereoselectivity

  • Investigation of potential metabolic pathways and stability in biological systems

Future research directions might include systematic evaluation of the compound's interaction with various enzyme systems, particularly those involved in nucleic acid metabolism, and exploration of potential therapeutic applications based on these interactions.

Analytical Techniques for Characterization

Spectroscopic Analysis

For compounds of this nature, several analytical techniques are typically employed for characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly useful for confirming the position of the fluorine atom through 19F-NMR and analyzing the complex stereochemistry through 1H and 13C NMR.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of nucleoside structures.

  • X-ray Crystallography: Offers definitive structural confirmation, including absolute stereochemistry. For related fluorinated nucleosides, X-ray crystallography has proven valuable in determining conformation around the glycosidic bond and sugar ring puckering .

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